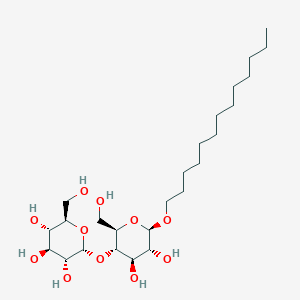

Tridecyl b-D-maltopyranoside

説明

BenchChem offers high-quality Tridecyl b-D-maltopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tridecyl b-D-maltopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tridecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-33-24-22(32)20(30)23(17(15-27)35-24)36-25-21(31)19(29)18(28)16(14-26)34-25/h16-32H,2-15H2,1H3/t16-,17-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPRPDMVGIRGBV-IYBATYGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432745 | |

| Record name | Tridecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93911-12-7 | |

| Record name | Tridecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Tridecyl β-D-maltopyranoside and its CMC

An In-Depth Technical Guide to the Critical Micelle Concentration of Tridecyl β-D-maltopyranoside

For Researchers, Scientists, and Drug Development Professionals

Tridecyl β-D-maltopyranoside is a non-ionic detergent widely employed in the fields of biochemistry and biophysics, particularly for the solubilization, stabilization, and crystallization of membrane proteins.[1] As a member of the alkyl glycoside family, its molecular structure consists of a hydrophilic disaccharide (maltose) headgroup and a hydrophobic tridecyl (C13) alkyl tail.[1][2][3] This amphipathic nature drives its self-assembly in aqueous solutions, a phenomenon critical to its function.

The central parameter governing this self-assembly is the Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual detergent molecules (monomers) begin to associate spontaneously to form larger, ordered aggregates known as micelles.[4][5] Below the CMC, the detergent primarily exists as monomers. Above the CMC, any additional detergent molecules predominantly form new micelles, while the monomer concentration remains relatively constant.[5]

Understanding the CMC of Tridecyl β-D-maltopyranoside is not merely an academic exercise; it is fundamental to its effective application. For membrane protein research, working above the CMC is essential for solubilizing the protein from the lipid bilayer and maintaining its native conformation in solution.[6] Conversely, during downstream processes like crystallization or functional assays, the monomer concentration can be a critical factor. Therefore, a precise understanding and accurate determination of the CMC are paramount for experimental design, reproducibility, and the ultimate success of research and development endeavors.

Core Principles of Micellization

The formation of micelles is an entropically driven process governed by the hydrophobic effect. In an aqueous environment, the hydrophobic alkyl tails of the surfactant molecules disrupt the hydrogen-bonding network of water, creating an energetically unfavorable state. To minimize this disruption, the surfactant molecules self-assemble.

This assembly process can be visualized as follows:

Caption: Logical flow of surfactant behavior as concentration increases past the CMC.

In these micellar structures, the hydrophobic tails form a core, sequestered from the water, while the hydrophilic maltose headgroups are exposed to the aqueous solvent, creating a stable supramolecular aggregate.[4]

Quantitative CMC Data for Tridecyl β-D-maltopyranoside

The CMC is not an absolute constant but is influenced by the physicochemical environment.[5] Key factors include temperature, pressure, and the presence of solutes such as salts.[5][7] For Tridecyl β-D-maltopyranoside, the following values have been reported:

| Parameter | Value (mM) | Value (%) | Conditions | Source |

| Critical Micelle Concentration (CMC) in H₂O | ~0.033 mM | 0.0017% | In pure water | Calibre Scientific[8] |

| Critical Micelle Concentration (CMC) in NaCl | ~0.024 mM | 0.0013% | In a solution containing 0.15 M NaCl (150 mM) | Calibre Scientific[8] |

The slight decrease in CMC in the presence of NaCl is noteworthy. While electrolytes significantly lower the CMC of ionic surfactants by shielding the electrostatic repulsion between charged headgroups, their effect on non-ionic surfactants is generally minimal.[9] The observed small decrease may be attributed to a "salting-out" effect, which reduces the solubility of the hydrophobic tail, thus favoring micellization at a slightly lower concentration.

Factors Influencing the Critical Micelle Concentration

Several structural and environmental factors modulate the CMC of a surfactant. Understanding these provides the basis for selecting appropriate experimental conditions.

-

Structure of the Hydrophobic Group : An increase in the length of the alkyl chain (hydrophobicity) leads to a logarithmic decrease in the CMC.[9] This is because a longer chain results in a greater disruption of the water structure, providing a stronger thermodynamic driving force for micellization. Tridecyl (C13) maltoside has a lower CMC than its shorter-chain counterparts like Decyl (C10) or Dodecyl (C12) maltoside.[10]

-

Nature of the Hydrophilic Group : For non-ionic surfactants, larger or bulkier hydrophilic headgroups can increase the CMC due to steric hindrance that opposes the packing of monomers into a micelle.[11]

-

Temperature : The effect of temperature on non-ionic surfactants can be complex. Generally, an increase in temperature can decrease the hydration of the hydrophilic groups, which promotes micelle formation and lowers the CMC.[7] However, at very high temperatures, the disruption of the structured water around the hydrophobic tails can oppose micellization, potentially increasing the CMC.[7]

-

Additives and Impurities : The presence of other surface-active molecules, even at impurity levels, can significantly affect the measured CMC.[12] This is particularly true for methods that measure surface properties, like surface tensiometry.[13]

Experimental Determination of the CMC

No single method for CMC determination is universally superior; the choice depends on the nature of the surfactant, the required precision, and available instrumentation. For a non-ionic surfactant like Tridecyl β-D-maltopyranoside, methods that do not rely on charge are necessary.

Surface Tension Method

Principle: This is a classic and widely applicable method.[14] Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the interface becomes saturated with monomers. At the CMC, the formation of micelles in the bulk solution begins, and the surface tension remains relatively constant with further increases in total surfactant concentration. The CMC is identified as the concentration at which this break in the surface tension plot occurs.[14][15]

Caption: Experimental workflow for CMC determination via the surface tension method.

Step-by-Step Protocol:

-

Solution Preparation : Prepare a stock solution of Tridecyl β-D-maltopyranoside in the desired aqueous buffer (e.g., ultrapure water, PBS, or Tris buffer). Perform a series of precise serial dilutions to create solutions spanning a concentration range well below and above the expected CMC (~0.033 mM).

-

Instrumentation : Calibrate a surface tensiometer according to the manufacturer's instructions. Ensure the platinum ring or plate is meticulously cleaned (e.g., by flaming or rinsing with appropriate solvents) to prevent contamination.

-

Measurement : Starting with the pure buffer and proceeding from the lowest to the highest concentration, measure the surface tension of each solution.

-

Causality: Moving from low to high concentration minimizes carry-over effects.

-

-

Equilibration : Allow the surface tension reading to stabilize for each sample before recording the value. This is crucial as it can take time for monomers to diffuse and adsorb at the interface.

-

Data Analysis : Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis. The resulting graph will show two linear regions. The CMC is determined from the intersection of the regression lines drawn through these two regions.[5][14]

Expert Insights : The surface tension method is robust and applicable to all classes of surfactants.[14] However, it is highly sensitive to surface-active impurities, which can cause a minimum in the curve just before the plateau, complicating the accurate determination of the CMC.[12][13] Using high-purity detergent is essential for this reason.

Fluorescence Spectroscopy Method

Principle: This technique utilizes a hydrophobic fluorescent probe, such as pyrene or 8-Anilino-1-naphthalenesulfonic acid (ANS), which has low fluorescence intensity in a polar (aqueous) environment but becomes highly fluorescent in a nonpolar (hydrophobic) environment.[4][6] Below the CMC, the probe is in the aqueous phase. As micelles form above the CMC, the probe partitions into the hydrophobic micellar core. This change in the probe's microenvironment leads to a significant change in its fluorescence properties (e.g., an increase in quantum yield or a shift in emission maxima), which can be correlated with the surfactant concentration.[14]

Caption: Experimental workflow for CMC determination using a fluorescent probe.

Step-by-Step Protocol:

-

Probe & Surfactant Preparation : Prepare a stock solution of the fluorescent probe (e.g., pyrene in methanol) at a concentration of ~10⁻⁵ M. Prepare a series of surfactant solutions as described for the surface tension method.

-

Sample Preparation : To each surfactant dilution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration of ~10⁻⁷ M. The final methanol concentration should be kept minimal (<1%) to avoid altering the solution polarity.

-

Fluorescence Measurement : Using a spectrofluorometer, excite the samples at a suitable wavelength for pyrene (e.g., 334 nm). Record the emission spectrum.

-

Data Analysis : For pyrene, the ratio of the intensity of the first vibronic peak (I₁, ~373 nm) to the third vibronic peak (I₃, ~384 nm) is highly sensitive to solvent polarity. Plot the I₁/I₃ ratio versus the surfactant concentration. The plot will show a sharp decrease as pyrene moves from the polar aqueous phase to the nonpolar micelle core. The CMC is taken from the midpoint of this transition.[4]

Expert Insights : This method is highly sensitive and requires only a small amount of sample. It is less susceptible to non-surface-active impurities than tensiometry. However, a key consideration is that the probe itself might slightly influence the micellization process.[13] Therefore, the probe concentration must be kept as low as possible.

Conclusion: A Foundational Parameter for Application Success

The critical micelle concentration is an indispensable parameter for any scientist or researcher utilizing Tridecyl β-D-maltopyranoside. Its value of approximately 0.033 mM in water dictates the concentration threshold required to achieve the detergent's primary functions in solubilizing and stabilizing macromolecules. The choice of an appropriate experimental method for CMC determination, whether surface tensiometry or fluorescence spectroscopy, should be guided by an understanding of their underlying principles and potential interferences. By accurately determining and applying the CMC, professionals in research and drug development can ensure the validity of their experimental conditions, leading to more reliable and reproducible outcomes in the study of membrane proteins and the formulation of advanced therapeutics.

References

-

Fiorentino, T. V., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir. [Link]

-

Gautam, A. & Kumar, R. (n.d.). Factors affecting critical micelle concentration and micellar size. Pharmaceutical Engineering. [Link]

-

Scribd. (n.d.). Factors Affecting Critical Micelle Concentration in Aqueous Media. [Link]

-

NIH National Library of Medicine. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? [Link]

-

Just Agriculture. (2023). Method for Measurement of Critical Micelle Concentration. [Link]

-

Scribd. (n.d.). On The Measurement of CMC of Nonionic Surfactants (2000). [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. [Link]

-

LookChem. (n.d.). Tridecyl b-D-maltopyranoside. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Tridecyl b-D-maltopyranoside. PubChem Compound Summary for CID 9914777. [Link]

-

NIH National Library of Medicine. (2023). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. [Link]

-

ResearchGate. (n.d.). Critical Micelle Concentrations (CMC) of the surfactants used,... [Link]

-

NovoPro Bioscience Inc. (2023). Detergent types and critical micelle concentrations (CMC). [Link]

Sources

- 1. goldbio.com [goldbio.com]

- 2. Tridecyl b-D-maltopyranoside|lookchem [lookchem.com]

- 3. Tridecyl b-D-maltopyranoside | C25H48O11 | CID 9914777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 11. scribd.com [scribd.com]

- 12. scribd.com [scribd.com]

- 13. justagriculture.in [justagriculture.in]

- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: The Role of Tridecyl β-D-Maltopyranoside in Advanced Scientific Research

An In-depth Technical Guide to the Synthesis and Purity of Tridecyl β-D-Maltopyranoside

Tridecyl β-D-maltopyranoside (TDM) is a non-ionic detergent that has carved out an essential niche in the fields of biochemistry, structural biology, and drug development.[1] As a dialkyl maltoside, its molecular architecture—a hydrophilic disaccharide (maltose) headgroup attached to a C13 hydrophobic alkyl chain—makes it an effective agent for solubilizing, stabilizing, and manipulating membrane proteins, which are notoriously challenging to study in their native environment.[1][2] The precise length of its tridecyl chain provides a unique balance of detergency and mildness, proving critical for maintaining the structural and functional integrity of delicate protein complexes during purification and crystallization experiments.[1]

This guide serves as a technical resource for researchers and drug development professionals, offering a deep dive into the chemical synthesis of TDM, the critical methodologies for its purification, and the analytical techniques required to validate its purity. Understanding these core principles is paramount, as the quality of the detergent directly impacts the success of downstream applications, from fundamental enzyme kinetics to high-resolution structural determination of pharmaceutical targets. We will explore the causality behind various experimental choices, providing not just protocols, but the scientific rationale required to adapt and troubleshoot these complex procedures.

Chapter 1: A Comparative Analysis of Synthetic Methodologies

The synthesis of an alkyl glycoside like Tridecyl β-D-maltopyranoside requires the formation of a specific glycosidic bond between the anomeric carbon of maltose and the hydroxyl group of tridecanol. The primary challenge lies in controlling the stereochemistry at this anomeric center to exclusively form the desired β-isomer. Several strategies have been developed, each with distinct advantages and drawbacks.

The Classic Approach: Koenigs-Knorr Synthesis

The Koenigs-Knorr reaction, established over a century ago, remains a cornerstone of carbohydrate chemistry for its reliability in producing 1,2-trans glycosides, which in the case of maltose derivatives, yields the β-anomer.[3][4] The method's high stereoselectivity is its defining feature, stemming from a mechanism involving "anchimeric assistance" or neighboring group participation.

Causality of the Method: The key to the stereoselectivity of the Koenigs-Knorr reaction is the use of a participating protecting group, typically an ester like acetate, at the C-2 position of the sugar.[3] During the reaction, this acetyl group forms a cyclic acyloxonium ion intermediate after the glycosyl halide is activated by a heavy metal salt promoter (e.g., silver or mercury salts).[3][4][5] The alcohol nucleophile (tridecanol) can then only attack from the side opposite to this bulky intermediate, resulting in an SN2-like inversion that exclusively forms the 1,2-trans product, i.e., the β-glycosidic bond.[3]

The overall workflow can be visualized as a multi-stage process:

Caption: Workflow for the Koenigs-Knorr Synthesis of TDM.

Experimental Protocol (Koenigs-Knorr Glycosylation Step):

-

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve acetobromomaltose and 1-tridecanol (1.2 equivalents) in anhydrous dichloromethane.

-

Promoter Addition: Add silver carbonate (1.5 equivalents) as an acid scavenger and promoter. The mixture should be protected from light.

-

Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction may take several hours to complete.

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove silver salts.

-

Extraction: Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the resulting residue (the protected glycoside) by silica gel chromatography.

-

Deprotection: Dissolve the purified product in anhydrous methanol and add a catalytic amount of sodium methoxide (Zemplén conditions). Stir at room temperature until deacetylation is complete (monitored by TLC).

-

Neutralization & Isolation: Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺), filter, and concentrate the filtrate to yield the crude Tridecyl β-D-maltopyranoside.

The Direct Route: Fischer Glycosylation

Named after Emil Fischer, this method is a more direct, one-pot approach that involves reacting the unprotected carbohydrate with a large excess of the alcohol in the presence of a strong acid catalyst.[6]

Causality of the Method: Fischer glycosylation is an equilibrium-driven process.[6] The reaction proceeds via the formation of a cyclic oxocarbenium ion, which can be attacked by the alcohol from either the top (α-face) or bottom (β-face), leading to a mixture of anomers.[7] The reaction conditions (time, temperature, catalyst) determine the final ratio of products, which includes α/β-pyranosides and α/β-furanosides.[6][8] For long-chain alcohols like tridecanol, the reaction is often sluggish and requires elevated temperatures to proceed, which can lead to side reactions. While simpler in execution, the lack of stereocontrol is a significant drawback, necessitating extensive and often challenging purification to isolate the desired β-anomer from the complex product mixture.[7][9]

The Green Alternative: Enzymatic Synthesis

Enzymatic synthesis represents a modern, environmentally benign alternative to traditional chemical methods.[10][11] This approach utilizes glycoside hydrolases or transglycosylases to catalyze the formation of the glycosidic bond with high specificity.[12][13]

Causality of the Method: Enzymes, by nature, are highly stereospecific catalysts.[12] In a transglycosylation reaction, an enzyme like a β-glucosidase or α-amylase first cleaves a donor substrate (e.g., starch or another activated sugar) and forms a glycosyl-enzyme intermediate.[12] This intermediate is then attacked by the acceptor alcohol (tridecanol). The precise architecture of the enzyme's active site dictates that the alcohol can only approach from a specific orientation, resulting in the formation of a single anomer (e.g., β). This process operates under mild conditions (neutral pH, room temperature) in aqueous media, avoiding the use of toxic heavy metals, hazardous solvents, and the need for protection/deprotection steps.[10][11][12]

| Feature | Koenigs-Knorr Synthesis | Fischer Glycosylation | Enzymatic Synthesis |

| Stereoselectivity | Excellent (yields β-anomer)[14] | Poor (anomeric mixture)[6][7] | Excellent (highly specific)[12][15] |

| Number of Steps | Multi-step (protection, halogenation, glycosylation, deprotection) | One-pot[16] | One-pot |

| Reagent Toxicity | High (heavy metal salts, hazardous solvents)[10] | Moderate (strong acids) | Low (biocompatible)[11][12] |

| Reaction Conditions | Anhydrous, often requires inert atmosphere | High temperature, excess alcohol[9] | Mild (pH, temp) in aqueous media[13] |

| Key Challenges | Complex procedure, waste disposal | Difficult purification, low yield of desired isomer | Enzyme cost and stability, lower overall yields |

| Table 1: Comparison of primary synthetic strategies for Tridecyl β-D-maltopyranoside. |

Chapter 2: Purification: Isolating the Target Molecule

Regardless of the synthetic route, rigorous purification is essential to obtain TDM of a quality suitable for sensitive biological applications. The primary impurities to be removed are unreacted tridecanol, which can interfere with micelle formation, and the undesired α-anomer, which may have different detergent properties.

Chromatographic Separation

Silica gel column chromatography is the most effective method for purifying crude TDM. The separation principle is based on the differential polarity of the components in the mixture. The β-anomer, with its equatorial glycosidic bond, is generally more polar than the α-anomer, which has an axial bond. Unreacted tridecanol is significantly less polar.

Experimental Protocol (Silica Gel Chromatography):

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Dichloromethane:Methanol) and pack it into a glass column.

-

Sample Loading: Dissolve the crude TDM product in a minimal amount of the mobile phase and load it onto the top of the silica bed.

-

Elution: Begin elution with the low-polarity mobile phase. Unreacted tridecanol will elute first.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of methanol (e.g., stepping up to 90:10, then 85:15 Dichloromethane:Methanol). This will elute the α-anomer, followed by the more tightly-bound, more polar β-anomer.

-

Fraction Collection & Analysis: Collect fractions and analyze them by TLC with a suitable stain (e.g., ceric ammonium molybdate) to identify those containing the pure β-anomer.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Tridecyl β-D-maltopyranoside as a white solid.

Chapter 3: Analytical Validation: A Self-Validating System for Purity Confirmation

A multi-pronged analytical approach is required to confirm the identity, purity, and anomeric ratio of the final product. This creates a self-validating system where data from orthogonal techniques converge to provide a complete picture of the molecule's quality.

Caption: Logical workflow for the purification and analytical validation of TDM.

Quantitative Purity and Anomeric Ratio by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the final purity and, crucially, the ratio of β to α anomers.[17][18][19]

| Parameter | Anagrade Purity[17][19] | Sol-Grade Purity[18][20] |

| Total Purity (β+α) | ≥ 99% | ≥ 97% |

| α-Anomer Content | < 2% (Low Alpha Grade < 0.2%)[19] | < 5% |

| Residual Tridecanol | < 0.005% | < 0.05% |

| Table 2: Typical purity specifications for commercial grades of Tridecyl β-D-Maltopyranoside. |

Experimental Protocol (HPLC Analysis):

-

System: A reverse-phase HPLC system (e.g., Agilent 1260 or equivalent).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.

-

Procedure: Dissolve a small, accurately weighed sample in the mobile phase. Inject onto the column and record the chromatogram. The β-anomer will have a distinct retention time from the α-anomer. Purity is calculated based on the relative peak areas.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous confirmation of the chemical structure and the stereochemistry of the anomeric center.

-

¹H NMR: The most diagnostic signal is the anomeric proton (H-1) of the glucose unit directly linked to the tridecyl chain. For the β-anomer, this proton is in an axial position relative to H-2 and appears as a doublet with a large coupling constant (³JH1,H2) of approximately 8.0 Hz. The corresponding α-anomer shows a smaller coupling constant of ~3-4 Hz.

-

¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also characteristic, typically appearing around 103-104 ppm for the β-anomer.

| Proton | Anomer | Expected Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Anomeric (H-1) | β | ~4.2-4.4 | ~8.0 |

| Anomeric (H-1) | α | ~4.8-5.0 | ~3.5 |

| Table 3: Characteristic ¹H NMR data for identifying TDM anomers in a CDCl₃ or MeOD solvent. |

Molecular Weight Confirmation by Mass Spectrometry

Mass Spectrometry (MS) is used to confirm that the synthesized molecule has the correct molecular weight.

-

Technique: Electrospray Ionization (ESI) is well-suited for this polar, non-volatile molecule.

-

Expected Mass: The molecular formula of TDM is C₂₅H₄₈O₁₁ with a molecular weight of 524.64 g/mol .[1][21][22][23]

-

Observed Ions: In positive ion mode, the spectrum will typically show a prominent peak corresponding to the sodium adduct [M+Na]⁺ at m/z 547.6, and potentially a smaller protonated molecule [M+H]⁺ at m/z 525.6. The observed isotopic pattern should match the theoretical pattern for the molecular formula.

Conclusion

The synthesis and purification of high-purity Tridecyl β-D-maltopyranoside is a rigorous, multi-step process that demands careful control over reaction conditions and a robust analytical framework for validation. While the Koenigs-Knorr synthesis offers the most reliable route to the desired β-anomer, emerging enzymatic methods present a promising path toward more sustainable production. For the end-user in research and drug development, a thorough understanding of these processes is not merely academic; it is fundamental to ensuring the quality and reliability of a critical tool. The purity of the detergent, as confirmed by the combination of HPLC, NMR, and MS, is directly linked to the reproducibility and success of experiments aimed at unraveling the mysteries of membrane proteins.

References

- Lund University. (n.d.). Enzymatic Synthesis of Alkyl Glycosides. New Applications for Glycoside Hydrolases.

- CORE. (n.d.). Enzymatic Synthesis of Alkyl Glucosides by β‐Glucosidases in a 2‐in‐1 Deep Eutectic Solvent System.

- J-Stage. (n.d.). Enzymic Formation of β-Alkyl Glycosides by β-Galactosidase from Aspergillus oryzae and Its Application to the Synthesis of Chemically Unstable Cardiac ….

- MDPI. (2022, July 7). Short-Chain Mono-Alkyl β-D-Glucoside Crystals—Do They Form a Cubic Crystal Structure?

- Anatrace. (n.d.). T323 - n-Tridecyl-β-D-Maltopyranoside, Anagrade.

- Anatrace. (n.d.). T323S - n-Tridecyl-β-D-Maltopyranoside, Sol-Grade.

- ResearchGate. (2021, November 3). Enzymatic Synthesis of Alkyl Glucosides by β-Glucosidases in a 2-in-1 Deep Eutectic Solvent System.

- ProQuest. (n.d.). Enzymatic synthesis of alkylglucosides by amphiphilic phase enzyme reaction.

- Calibre Scientific | Molecular Dimensions. (n.d.). n-Tridecyl-β-D-Maltopyranoside, Low Alpha.

- Google Patents. (n.d.). KR920002139B1 - Method for preparing alkyl glycosides.

- Biosynth. (n.d.). Tridecyl β-D-maltopyranoside | 93911-12-7 | DT06381.

- Wikipedia. (n.d.). Koenigs–Knorr reaction.

- ResearchGate. (n.d.). Koenig–Knorr glycosidation | Request PDF.

- MedChemExpress. (n.d.). tridecyl- ヲ-d-maltopyranoside.

- abren. (n.d.). Tridecyl b-D-maltopyranoside.

- Google Patents. (n.d.). EP0362671A1 - Process for the direct preparation of alkyl glycosides.

- chemeurope.com. (n.d.). Koenigs-Knorr reaction.

- NIH. (n.d.). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides.

- Wiley. (n.d.). Alkyl Polyglycosides.

- NIH. (n.d.). Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing.

- GoldBio. (n.d.). Tridecyl beta-D-maltopyranoside.

- MDPI. (n.d.). Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques.

- NIH. (n.d.). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques.

- Wikipedia. (n.d.). Fischer glycosidation.

- ResearchGate. (n.d.). Visualisation of the Fischer glycosylation with D-glucose (1) and longer bromoalcohols.

-

ResearchGate. (n.d.). Synthesis of alkyl glucosides via the “microemulsion” route[24]. Retrieved from

- Calibre Scientific | Molecular Dimensions. (n.d.). n-Tridecyl-β-D-Maltopyranoside, Anagrade.

- Brillachem. (2020, September 29). Synthesis processes for the production of alkyl polyglycosides.

- SlideShare. (n.d.). Koenigs knorr reaction and mechanism | PPTX.

- MSU chemistry. (n.d.). Mass Spectrometry.

- Santa Cruz Biotechnology. (n.d.). Tridecyl b-D-maltopyranoside | CAS 93911-12-7 | SCBT.

- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

- ResearchGate. (2025, August 5). Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry.

- Longdom Publishing. (2013, March 7). MALDI-Q-TOF-MS Ionization and Fragmentation of Phospholipids and Neutral Lipids of Dairy Interest Using Variable Doping Salts.

- Unknown Source. (n.d.). Interpretation of mass spectra.

- Calibre Scientific | Molecular Dimensions. (n.d.). n-Tridecyl-β-D-Maltopyranoside, Sol-grade.

- Sigma-Aldrich. (n.d.). Purification or Removal of Glycoproteins and Polysaccharides.

- NIH. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations.

- Sigma-Aldrich. (n.d.). Decyl β-D-maltopyranoside =98 GC 82494-09-5.

- Anatrace. (n.d.). D310A - n-Dodecyl-β-D-Maltopyranoside.

- Anatrace. (n.d.). D322 - n-Decyl-β-D-Maltopyranoside, Anagrade.

- MP Biomedicals. (n.d.). N-Dodecyl-Β-D-Maltoside.

Sources

- 1. goldbio.com [goldbio.com]

- 2. mpbio.com [mpbio.com]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. Koenigs-Knorr_reaction [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic Synthesis of Alkyl Glycosides. New Applications for Glycoside Hydrolases | Lund University [lunduniversity.lu.se]

- 13. Enzymic Formation of β-Alkyl Glycosides by β-Galactosidase from Aspergillus oryzae and Its Application to the Synthesis of Chemically Unstable Cardiac Glycosides [jstage.jst.go.jp]

- 14. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic synthesis of alkylglucosides by amphiphilic phase enzyme reaction - ProQuest [proquest.com]

- 16. researchgate.net [researchgate.net]

- 17. Anatrace.com [anatrace.com]

- 18. Anatrace.com [anatrace.com]

- 19. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 20. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 21. biosynth.com [biosynth.com]

- 22. Tridecyl b-D-maltopyranoside | abren [abren.net]

- 23. scbt.com [scbt.com]

- 24. chem.libretexts.org [chem.libretexts.org]

The Researcher's Guide to Tridecyl β-D-maltopyranoside: Mechanism of Action and Advanced Protocols for Membrane Protein Science

This in-depth technical guide is designed for researchers, scientists, and drug development professionals navigating the complexities of membrane protein studies. Here, we dissect the mechanism of action of Tridecyl β-D-maltopyranoside (TDM), a non-ionic detergent increasingly recognized for its utility in the solubilization, purification, and structural analysis of challenging membrane proteins. This guide moves beyond mere protocols to explain the underlying principles that govern the interaction of TDM with membrane proteins, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Tool - Physicochemical Properties of Tridecyl β-D-maltopyranoside

The efficacy of a detergent in membrane protein research is intrinsically linked to its physicochemical properties. Tridecyl β-D-maltopyranoside is an alkyl glycoside detergent, characterized by a hydrophilic maltose headgroup and a C13 alkyl chain.[1] This structure bestows upon it a set of properties that are highly advantageous for maintaining the structural and functional integrity of membrane proteins.

A critical parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. TDM exhibits a low CMC, which is beneficial for forming stable protein-detergent complexes at lower detergent concentrations.[2] This minimizes the presence of free micelles that can interfere with downstream applications and potentially denature the protein.

Table 1: Comparative Physicochemical Properties of Maltoside Detergents

| Property | Tridecyl β-D-maltopyranoside (TDM) | n-Dodecyl-β-D-maltopyranoside (DDM) | Decyl β-D-maltopyranoside (DM) |

| Molecular Weight ( g/mol ) | 524.6[3] | 510.6 | 482.6 |

| Alkyl Chain Length | C13 | C12 | C10 |

| CMC (in water, mM) | ~0.033 | ~0.17[4][5] | 1.8 |

| Aggregation Number | ~186 | 80–150[4] | 69[4] |

| Micelle Molecular Weight (kDa) | Not readily available | 65–70[4] | 40[4] |

The longer C13 alkyl chain of TDM compared to the more commonly used DDM (C12) is a key differentiator.[1] This increased hydrophobicity can lead to a more stable interaction with the transmembrane domains of certain proteins, offering a potential advantage in preserving their native conformation.

Section 2: The Core Mechanism: Solubilization of Membrane Proteins with TDM

The extraction of a membrane protein from its native lipid bilayer is a delicate process that aims to replace the lipid environment with a detergent micelle, thereby rendering the protein soluble in an aqueous buffer. This process can be conceptualized in a multi-step model:

-

Partitioning of Monomers: At concentrations below the CMC, TDM monomers partition into the lipid bilayer.

-

Membrane Saturation: As the TDM concentration increases and approaches the CMC, the lipid bilayer becomes saturated with detergent monomers. This disrupts the bilayer structure, leading to the formation of mixed lipid-detergent micelles.

-

Formation of Protein-Detergent-Lipid Complexes: Integral membrane proteins are then encapsulated within these mixed micelles. The hydrophobic alkyl chains of TDM interact with the transmembrane domains of the protein, while the hydrophilic maltose headgroups face the aqueous solvent.[3]

-

Delipidation (Optional): Further increases in detergent concentration can lead to the progressive removal of lipids from the mixed micelle, resulting in a protein-detergent complex with minimal associated lipids. The extent of delipidation can be controlled by adjusting the detergent-to-protein ratio.

The choice of TDM, with its longer alkyl chain, can be particularly advantageous for proteins with extensive hydrophobic transmembrane regions, as it may provide a more "lipid-like" environment, thereby enhancing stability.

Section 3: Field-Proven Methodologies: Experimental Protocols

The successful application of TDM requires careful optimization of experimental conditions. The following protocols provide a robust starting point for the solubilization and purification of membrane proteins.

Protocol: Small-Scale Solubilization Screening

Rationale: Before committing to a large-scale preparation, it is crucial to screen for the optimal TDM concentration that efficiently solubilizes the target protein while maintaining its integrity.

Methodology:

-

Membrane Preparation: Isolate cell membranes containing the overexpressed target protein using standard cell lysis and ultracentrifugation protocols. Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

-

Detergent Screening:

-

Prepare a series of microcentrifuge tubes, each containing a fixed amount of membrane protein (e.g., 50-100 µg).

-

Add varying final concentrations of TDM (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v). Ensure the final volume is consistent across all tubes.

-

Incubate on a rotator at 4°C for 1-2 hours.

-

-

Separation of Solubilized Fraction:

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the unsolubilized material.

-

-

Analysis:

-

Carefully collect the supernatant (solubilized fraction).

-

Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the percentage of solubilized target protein at each TDM concentration.

-

Protocol: Large-Scale Purification of a His-tagged Membrane Protein

Rationale: This protocol outlines a standard workflow for purifying a solubilized membrane protein using immobilized metal affinity chromatography (IMAC), a common technique for His-tagged proteins. The key is to maintain a TDM concentration above its CMC throughout the process to prevent protein aggregation.

Methodology:

-

Solubilization:

-

Resuspend the membrane pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 10 mM imidazole) containing the optimal TDM concentration determined from the screening.

-

Incubate with gentle agitation for 1-2 hours at 4°C.

-

Clarify the lysate by ultracentrifugation (100,000 x g, 1 hour, 4°C).

-

-

Affinity Chromatography (IMAC):

-

Equilibrate a Ni-NTA resin column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM, and a maintenance concentration of TDM, e.g., 2-3x CMC).

-

Load the clarified lysate onto the column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM) and the maintenance concentration of TDM.

-

-

Size Exclusion Chromatography (SEC):

-

For further purification and to assess the homogeneity of the protein-detergent complex, perform SEC.

-

Equilibrate the SEC column with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1-2x CMC of TDM).

-

Inject the eluted sample and collect the fractions corresponding to the monodisperse peak of the target protein.

-

Section 4: Applications in Structural Biology

The ultimate goal of membrane protein purification is often to elucidate its three-dimensional structure. TDM has proven to be a valuable tool in both X-ray crystallography and cryo-electron microscopy (cryo-EM).

X-ray Crystallography

In X-ray crystallography, the formation of well-ordered crystals is paramount. The size and homogeneity of the protein-detergent complex are critical factors. The relatively large and potentially flexible micelle formed by TDM can sometimes be a hindrance to crystallization. However, its ability to stabilize the protein in its native conformation can outweigh this disadvantage. In some cases, the presence of salt is necessary for maintaining protein solubility in TDM during crystallization trials.[1]

Cryo-Electron Microscopy (Cryo-EM)

For single-particle cryo-EM, the protein-detergent complex is vitrified in a thin layer of ice. The quality of the resulting images and the final resolution of the structure are highly dependent on the behavior of the complex in the ice. While DDM has been a workhorse in cryo-EM, TDM is emerging as a viable alternative, particularly for proteins that are less stable in DDM.[5] The choice between TDM and other detergents for cryo-EM should be made on a case-by-case basis, often requiring empirical screening.

Section 5: Concluding Remarks and Future Perspectives

Tridecyl β-D-maltopyranoside is a powerful non-ionic detergent that offers distinct advantages for the study of membrane proteins. Its longer alkyl chain and low CMC make it an excellent candidate for solubilizing and stabilizing a wide range of membrane proteins, particularly those with significant hydrophobic domains. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for the rational design of experiments. As the field of membrane protein structural biology continues to advance, the careful selection and optimization of detergents like TDM will remain a cornerstone of success.

References

-

Structure and Function of Membrane Proteins. MDPI. [Link]

-

General IP-TDMS for Soluble Proteins - Direct Method. Protocols.io. [Link]

-

Tridecyl b-D-maltopyranoside | C25H48O11 | CID 9914777. PubChem - NIH. [Link]

-

Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. PubMed Central. [Link]

-

The mechanisms of integral membrane protein biogenesis. PubMed Central - NIH. [Link]

-

Exploring the World of Membrane Proteins: Techniques and Methods for Understanding Structure, Function, and Dynamics. NIH. [Link]

-

An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. [Link]

-

Membrane Protein Structure, Function and Dynamics: A Perspective from Experiments and Theory. PubMed Central. [Link]

-

Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy'. PubMed Central - NIH. [Link]

-

Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching. PubMed Central - NIH. [Link]

-

An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. [Link]

-

Structure Determination Protocol for Transmembrane Domain Oligomers. PubMed Central - NIH. [Link]

-

Design, Synthesis and Properties of Branch-chained Maltoside Detergents for Stabilization and Crystallization of Integral Membrane Proteins: Human Connexin 26. PubMed Central - NIH. [Link]

-

High-throughput stability screening for detergent-solubilized membrane proteins. PUBDB. [Link]

-

Introduction to Detergents for Membrane Protein Solubilisation. Sygnature Discovery. [Link]

-

Estimation of molecular weight of purified Tdm by (A) denaturing and... ResearchGate. [Link]

-

Detergents and alternatives in cryo-EM studies of membrane proteins. PubMed Central - NIH. [Link]

-

Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis. PubMed Central - NIH. [Link]

Sources

An In-Depth Technical Guide to the Solubility of Tridecyl β-D-maltopyranoside in Different Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecyl β-D-maltopyranoside (TDM) is a non-ionic detergent increasingly utilized in the extraction, solubilization, purification, and structural analysis of membrane proteins. Its efficacy is fundamentally tied to its solubility and behavior in aqueous buffer systems. This guide provides a comprehensive examination of the factors governing TDM solubility, offering both theoretical principles and practical, field-proven methodologies. We will explore the physicochemical properties of TDM, the influence of buffer parameters such as pH, ionic strength, and temperature, and present detailed protocols for solubility assessment. The objective is to equip researchers with the knowledge to rationally design experiments, troubleshoot solubility challenges, and optimize buffer conditions for successful membrane protein research.

Introduction: The Critical Role of Detergent Solubility in Membrane Protein Science

Membrane proteins, which constitute a significant portion of the proteome and are the targets of a majority of modern pharmaceuticals, reside within the amphipathic lipid bilayer. To study these proteins in vitro, they must be extracted from this native environment and kept soluble in an aqueous solution. This is achieved using detergents, amphiphilic molecules that form micelles, which act as surrogates for the lipid bilayer.

Tridecyl β-D-maltopyranoside (TDM) is a member of the alkyl maltoside family of detergents, which are highly regarded for their gentle, non-denaturing properties.[1][2] Like its more famous counterpart, n-dodecyl-β-D-maltopyranoside (DDM), TDM possesses a hydrophilic maltose headgroup and a hydrophobic alkyl chain.[1] The choice of detergent is critical, as it must efficiently solubilize the protein while preserving its structural integrity and biological activity.[3][4] The success of any experiment involving membrane proteins is therefore contingent on the behavior of the chosen detergent in the selected buffer system. Understanding and controlling the solubility of TDM is not a trivial preliminary step but a cornerstone of experimental success.

Physicochemical Profile of Tridecyl β-D-maltopyranoside (TDM)

A foundational understanding of TDM's properties is essential for predicting its behavior in various buffer systems.

| Property | Value | Source(s) |

| Chemical Formula | C₂₅H₄₈O₁₁ | [5][6][7] |

| Molecular Weight | 524.64 g/mol | [5][6][7] |

| CAS Number | 93911-12-7 | [5][6] |

| Critical Micelle Concentration (CMC) in H₂O | ~0.033 mM (~0.0017%) | [8][9] |

| CMC in 0.15 M NaCl | ~0.024 mM (~0.0013%) | [8][9] |

| Aggregation Number (in 100 mM NaCl, 20 mM HEPES pH 7.5) | ~186 | [8][9] |

| General Solubility in Water | ≥ 20% (w/v) at 0-5°C | [8][9] |

Causality Behind the Numbers:

-

The Long Alkyl Chain: TDM's C13 alkyl chain is significantly hydrophobic. This drives the molecule's tendency to self-assemble in aqueous solutions to minimize the unfavorable interaction between the hydrophobic tails and water.

-

The Maltoside Headgroup: The large, uncharged, and hydrophilic maltose headgroup provides excellent water solubility and is sterically bulky, which contributes to the gentle, non-denaturing character of the detergent.[2]

-

Critical Micelle Concentration (CMC): The CMC is the concentration at which TDM monomers begin to self-assemble into micelles.[10][11] Below the CMC, TDM exists primarily as monomers with limited solubilizing power. Above the CMC, the formation of micelles creates the hydrophobic core necessary to encapsulate membrane proteins.[12] The very low CMC of TDM is advantageous as it means less detergent is required to form micelles, though it can make the detergent more difficult to remove during downstream applications.[1]

Core Principles: Factors Governing TDM Solubility in Buffers

The solubility of a non-ionic detergent like TDM is not absolute but is a dynamic property influenced by the composition of the aqueous environment. Researchers must consider the interplay of several factors.

The Effect of Temperature and the "Cloud Point"

A defining characteristic of many non-ionic surfactants is the Cloud Point .[13] This is the temperature at which a solution of the detergent becomes visibly cloudy as it undergoes phase separation.[14][15][16] As the temperature increases, the hydrogen bonds between water molecules and the hydrophilic headgroup of the detergent weaken. This dehydration reduces the detergent's solubility, causing the micelles to aggregate and separate from the solution.

Experimental Implication: Working with TDM solutions well below their cloud point is critical. Approaching or exceeding this temperature will lead to detergent precipitation and, consequently, aggregation and denaturation of the solubilized membrane protein. While specific cloud point data for TDM in every buffer is not readily published, it is a critical parameter to determine empirically for your specific experimental conditions.

Ionic Strength (Salt Concentration)

The concentration of salt in a buffer can significantly impact the solubility and micellar properties of non-ionic detergents.

-

Effect on CMC: For TDM, increasing the ionic strength (e.g., by adding NaCl) decreases the CMC.[8][9] The salt ions shield the slight polarity of the headgroups, reducing repulsion between them and favoring micelle formation at a lower detergent concentration.[17]

-

"Salting-Out" Effect: At very high salt concentrations, ions compete with the detergent for hydration by water molecules. This can decrease the solubility of the detergent, potentially lowering its cloud point and leading to precipitation. This phenomenon is known as "salting-out." One study noted that TDM, while effective for protein solubilization, necessitates the presence of salt, suggesting an optimal ionic strength is beneficial.[6]

Experimental Implication: Buffer recipes should be consistent in their salt concentration. When optimizing protein stability, titrating the salt concentration is a valid strategy, but one must be mindful of its potential to negatively impact TDM solubility.

pH and Buffer Species

As a non-ionic detergent, TDM's chemical structure is stable across a wide pH range (typically pH 5-8 as per manufacturer data).[9] The primary influence of pH on the system comes from its effect on the target membrane protein and buffer components, rather than the detergent itself.

-

Protein Stability: The pH of the buffer is paramount for maintaining the native charge distribution, structure, and activity of the target protein.

-

Buffer Species: The choice of buffering agent (e.g., Tris, HEPES, Phosphate) is unlikely to have a dramatic direct effect on TDM solubility under standard conditions. However, different buffer ions can have varying effects on protein stability and may exhibit different temperature-dependent pH shifts, which should be considered.

Experimental Implication: While TDM itself is pH-tolerant, the optimal pH will be dictated by the requirements of the protein of interest. The chosen buffer should be used consistently throughout all experiments.

Experimental Design: Protocols for Assessing TDM Solubility

To ensure the success of membrane protein experiments, it is crucial to validate the solubility and stability of TDM under the specific buffer conditions to be used. The following are self-validating protocols for this purpose.

Protocol 1: Visual Assessment and Cloud Point Determination

This fundamental method provides a direct, qualitative assessment of solubility and determines the critical cloud point temperature.

Methodology:

-

Prepare TDM Stock: Prepare a 10% (w/v) stock solution of TDM in deionized water. This will likely require gentle warming and stirring. Ensure the final solution is clear and free of particulates.

-

Prepare Test Solution: In a clear glass test tube, prepare a 1% (w/v) solution of TDM in the final experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Include a control tube with buffer only.

-

Initial Observation: Observe the solution at room temperature against a dark background. It should be completely clear and transparent. Any cloudiness or precipitation indicates poor solubility at this temperature.

-

Heating: Place the test tube in a transparent water bath equipped with a magnetic stirrer and a calibrated thermometer.

-

Ramp Temperature: Slowly heat the water bath at a rate of approximately 1-2°C per minute.[15]

-

Observe Cloud Point: Continuously monitor the solution. The Cloud Point is the temperature at which the solution first shows a distinct cloudiness or turbidity.[14][16]

-

Cooling: Remove the tube from the heat and allow it to cool while stirring gently. Note the temperature at which the solution becomes clear again. This should be within 1°C of the observed cloud point.[14]

-

Validation: The control buffer-only tube should remain clear throughout the experiment. A sharp, reproducible transition from clear to cloudy and back again validates the measurement.

Protocol 2: Spectrophotometric Turbidity Measurement

For a more quantitative assessment of solubility over time or temperature, turbidity can be measured using a spectrophotometer.

Methodology:

-

Prepare Sample: Prepare the TDM solution in the desired buffer as described in Protocol 1.

-

Set Spectrophotometer: Use a spectrophotometer with a temperature-controlled cuvette holder. Set the wavelength to a range where the buffer and detergent do not have a strong absorbance, typically between 340 nm and 600 nm.

-

Blank Measurement: Use the buffer alone to zero the spectrophotometer (blank).

-

Measure Absorbance: Place the TDM solution in the cuvette and record the absorbance at a starting temperature (e.g., 4°C). The initial reading should be very low (ideally < 0.05 AU) for a fully soluble sample.

-

Temperature Ramp (Optional): If determining the cloud point, program the spectrophotometer to slowly increase the temperature and record the absorbance at regular intervals. A sharp increase in absorbance indicates the onset of phase separation.

-

Time Course (Stability): To assess stability, incubate the solution at a fixed temperature and take readings at various time points (e.g., 0, 1, 4, 24 hours). A significant increase in absorbance over time suggests the solution is not stable.

-

Validation: A stable, low absorbance reading that does not significantly increase over time or until a sharp thermal transition confirms good solubility.

Data Visualization and Interpretation

Summary of TDM Solubility Factors

| Parameter | General Effect on TDM Solubility | Key Considerations |

| Temperature | Solubility decreases as temperature increases. | Exceeding the Cloud Point causes irreversible precipitation. |

| Ionic Strength (Salt) | Generally well-tolerated; can decrease CMC. | Very high concentrations can lead to "salting-out" and reduced solubility. |

| pH | Highly tolerant in the typical biological range (pH 5-8). | Optimal pH is determined by the stability of the target protein. |

| Concentration | Must be above the CMC for effective solubilization. | High concentrations (>20%) may be difficult to fully dissolve. |

Visualizing Experimental Workflows

A logical workflow is essential for systematically evaluating TDM solubility for a new membrane protein project.

Caption: Workflow for assessing TDM solubility in a target buffer.

Conceptual Model of TDM Behavior

Understanding the states of TDM in solution is key to its proper use.

Caption: Relationship between TDM states in an aqueous buffer system.

Conclusion and Best Practices

The solubility of Tridecyl β-D-maltopyranoside is a multi-factorial property that is fundamental to its successful application in membrane protein research. While TDM is a robust and gentle detergent with high water solubility, its behavior is intimately linked to the buffer environment. As a senior application scientist, my recommendation is to never assume solubility. Always perform due diligence by empirically testing TDM in your final buffer composition before committing precious protein samples. By systematically evaluating the effects of temperature, ionic strength, and long-term stability, researchers can establish optimal conditions, mitigate experimental failure, and pave the way for successful purification and characterization of challenging membrane protein targets.

References

-

ASTM D2024, Standard Test Method for Cloud Point of Nonionic Surfactants. (URL: [Link])

-

ASTM International. (2009). Cloud Point of Nonionic Surfactants. ASTM D2024-09. (URL: [Link])

-

Semantic Scholar. (n.d.). Factors affecting the solubility of nonionic emulsifiers. (URL: [Link])

-

PubChem. (n.d.). Tridecyl b-D-maltopyranoside. (URL: [Link])

-

Wikipedia. (n.d.). Cloud point. (URL: [Link])

-

ResearchGate. (n.d.). Cloud-point determination by light scattering. (URL: [Link])

-

Hrčak. (2015). The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap. (URL: [Link])

-

NovoPro Bioscience Inc. (2023). Detergent types and critical micelle concentrations (CMC). (URL: [Link])

-

Guangdong Huana Chemistry Co., Ltd. (n.d.). Understanding Nonionic Surfactants. (URL: [Link])

-

Loll, P. J. (2023). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. PubMed Central. (URL: [Link])

-

Al-Malah, K. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility. PubMed Central. (URL: [Link])

-

Shijiazhuang City Horizon Chemical Industry Co., Ltd. (2024). Cloud Point Determination. (URL: [Link])

-

ResearchGate. (n.d.). Critical Micelle Concentrations (CMC) of the surfactants used.... (URL: [Link])

-

Wang, X., & Ploegh, H. L. (2014). Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. PubMed Central. (URL: [Link])

-

Chae, P. S., et al. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. (URL: [Link])

-

Chemistry LibreTexts. (2023). Factors that Affect Solubility. (URL: [Link])

-

Du, Y., et al. (2020). A rational approach to improve detergent efficacy for membrane protein stabilization. PubMed Central. (URL: [Link])

-

Lee, S., et al. (2019). Dendronic trimaltoside amphiphiles (DTMs) for membrane protein study. Spiral, Hokkaido University. (URL: [Link])

-

Stetsenko, A., & Guskov, A. (2017). Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. PubMed Central. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. A rational approach to improve detergent efficacy for membrane protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. goldbio.com [goldbio.com]

- 7. Tridecyl b-D-maltopyranoside | C25H48O11 | CID 9914777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Anatrace.com [anatrace.com]

- 9. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 10. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding Nonionic Surfactants - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 14. store.astm.org [store.astm.org]

- 15. img.antpedia.com [img.antpedia.com]

- 16. Cloud point - Wikipedia [en.wikipedia.org]

- 17. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

safety and handling of Tridecyl b-D-maltopyranoside in the lab

An In-Depth Technical Guide to the Safe Handling of Tridecyl β-D-Maltopyranoside in the Laboratory

Introduction: Understanding Tridecyl β-D-Maltopyranoside

Tridecyl β-D-maltopyranoside is a non-ionic detergent widely employed in the fields of biochemistry and structural biology.[1] As an amphipathic molecule, it possesses a hydrophilic maltose headgroup and a hydrophobic tridecyl tail, enabling it to solubilize membrane proteins from their native lipid bilayers, forming protein-detergent micelles.[2] This characteristic is crucial for the purification, stabilization, and structural characterization of integral membrane proteins, which are notoriously challenging to study outside of their native environment.[2][3] Its utility has been demonstrated in applications such as maintaining protein solubility for crystallization studies.[1]

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Tridecyl β-D-maltopyranoside, ensuring its effective use while prioritizing the safety of laboratory personnel. The information herein is synthesized from authoritative safety data sheets and scientific literature to provide a field-proven framework for researchers.

Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its safe and effective handling. These properties influence storage conditions, solvent choice, and potential hazards.

| Property | Value | Source(s) |

| CAS Number | 93911-12-7 | [1][4][5] |

| Molecular Formula | C₂₅H₄₈O₁₁ | [4][6][7] |

| Molecular Weight | 524.64 g/mol | [1][5][7] |

| Appearance | Solid (typically off-white or white powder) | [5][8] |

| Solubility | Soluble in water (e.g., 10 mg/mL, clear, colorless solution) | [5][9] |

| Synonyms | n-Tridecyl-β-D-maltopyranoside, Tridecyl maltoside | [4][5][6] |

Hazard Identification and Risk Assessment

The classification of Tridecyl β-D-maltopyranoside can vary between suppliers. Some Safety Data Sheets (SDS) indicate that the substance is not classified under current regulations.[6] However, it is a well-established principle in laboratory safety to treat unclassified or lesser-known chemicals with a degree of caution commensurate with similar compounds.

Closely related alkyl maltosides, such as n-Dodecyl-β-D-maltoside (DDM), are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10][11] Given the structural similarity, it is scientifically prudent to handle Tridecyl β-D-maltopyranoside as a potential irritant.

-

Eye Contact : May cause irritation. The fine, dusty nature of the solid form increases the risk of accidental eye exposure.

-

Skin Contact : May cause irritation upon prolonged or repeated exposure.[6]

-

Inhalation : Inhalation of the dust may cause respiratory tract irritation.[6][8]

-

Ingestion : May cause irritation if ingested.[6]

Due to these potential hazards, the adoption of appropriate personal protective equipment and handling procedures is mandatory.

Core Safety and Handling Protocols

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the first line of defense against chemical exposure. The following diagram outlines the minimum required PPE for handling Tridecyl β-D-maltopyranoside powder.

Caption: Minimum PPE for handling Tridecyl β-D-maltopyranoside.

Causality:

-

Safety Goggles : Essential to protect eyes from the fine powder, which can easily become airborne during weighing and transfer.[6][10]

-

Chemical-Resistant Gloves : Prevents direct skin contact, mitigating the risk of potential irritation.[6][8]

-

Lab Coat : Protects street clothing and underlying skin from contamination.

Storage and Stability

Proper storage is critical for maintaining the chemical integrity of Tridecyl β-D-maltopyranoside. There is conflicting information regarding the optimal storage temperature, underscoring the importance of adhering to the specific supplier's recommendation.

Expert Insight : The discrepancy may arise from differences in product purity, formulation, or the supplier's stability testing protocols. For long-term storage, the colder temperature (<-15°C) is often recommended to minimize any potential degradation. Always default to the storage condition specified on the product's label or SDS.

Critical Handling Step : Regardless of the storage temperature, the container should be warmed to room temperature before opening.[6] This prevents atmospheric moisture from condensing on the cold, hygroscopic powder, which would alter its weight and could impact experimental concentrations.

General Handling Workflow

Safe handling practices should be employed from receipt of the chemical to its final use.

Caption: General workflow for safe handling of solid Tridecyl β-D-maltopyranoside.

Experimental Protocols

Preparation of a 10% (w/v) Stock Solution

This protocol details the preparation of a 100 mL stock solution, a common starting point for many protein solubilization experiments.

Methodology:

-

Calculate Required Mass : For a 10% (w/v) solution, 10 g of solute is needed per 100 mL of solvent.

-

Mass = 10 g

-

-

Pre-Handling : Don all required PPE (lab coat, gloves, safety goggles). Ensure a chemical fume hood or other ventilated area is available for weighing the powder.

-

Weighing :

-

Place a clean, dry beaker or weigh boat on an analytical balance and tare it.

-

Carefully weigh 10.0 g of Tridecyl β-D-maltopyranoside. Avoid creating dust. If a significant amount of dust is generated, pause and allow it to settle before proceeding.

-

-

Solubilization :

-

Transfer the powder to a 100 mL volumetric flask or a graduated cylinder.

-

Add approximately 80 mL of high-purity water (or desired buffer) to the flask.

-

Gently swirl the container to dissolve the powder. Do not shake vigorously, as this can cause foaming, a common characteristic of detergents. A magnetic stirrer set to a low speed can be used. The solution should be clear and colorless.[9]

-

-

Final Volume Adjustment : Once the solid is fully dissolved, bring the total volume to 100 mL with the solvent.

-

Storage : Transfer the solution to a clearly labeled, sealed container. Store at the recommended temperature (typically 4°C for aqueous solutions, but verify stability for your specific buffer system).

Spill Response Protocol

Prompt and correct response to a spill is crucial to prevent exposure and contamination.

Caption: Decision workflow for responding to a solid Tridecyl β-D-maltopyranoside spill.

Self-Validating System:

-

Initial Containment : Covering the spill first prevents the fine powder from becoming airborne during cleanup activities.[6]

-

Methodical Collection : Sweeping gently into a suitable container minimizes dust generation.[8]

-

Decontamination : Thoroughly cleaning the area ensures no residual chemical remains.

-

Proper Disposal : Treating the collected waste as hazardous ensures compliance and environmental safety.[6]

Disposal

Unused material and contaminated waste must be disposed of according to institutional and local regulations. A common recommended practice is to:

-

Dissolve or mix the material with a combustible solvent.

-

Burn in a chemical incinerator equipped with an afterburner and scrubber.[6]

Never dispose of Tridecyl β-D-maltopyranoside, either in solid or solution form, down the drain.[6][12] It can be harmful to aquatic life, and detergents can interfere with wastewater treatment processes.[13]

Conclusion

Tridecyl β-D-maltopyranoside is an invaluable tool for the study of membrane proteins. Its effective use is predicated on a robust understanding of its properties and a disciplined approach to safety. By implementing the handling procedures, PPE requirements, and emergency protocols outlined in this guide, researchers can mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment. Always prioritize consulting the specific Safety Data Sheet provided by the manufacturer before use.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9914777, Tridecyl b-D-maltopyranoside. Source: PubChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9937070, tetradecyl-beta-D-maltoside. Source: PubChem. [Link]

-

LookChem. Tridecyl b-D-maltopyranoside. Source: LookChem. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: n-Tridecyl alcohol. Source: Chemos. [Link]

-

Carl ROTH. Safety Data Sheet: Dodecyl-β-D-maltoside. Source: Carl ROTH. [Link]

-

Liu, Y., et al. (2015). Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. Source: PMC. [Link]

-

Lee, H.S., et al. (2022). Multiple pendants-bearing triglucosides for membrane protein studies: Effects of pendant length and number on micelle interior hydration and protein stability. Source: PMC. [Link]

-

Zheng, L., et al. (2016). Synthesis and Properties of Dodecyl Trehaloside Detergents for Membrane Protein Studies. Source: MDPI. [Link]

Sources

- 1. goldbio.com [goldbio.com]

- 2. Multiple pendants-bearing triglucosides for membrane protein studies: Effects of pendant length and number on micelle interior hydration and protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tridecyl b-D-maltopyranoside | C25H48O11 | CID 9914777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tridecyl b- D -maltoside = 99.0 TLC 93911-12-7 [sigmaaldrich.com]

- 6. biosynth.com [biosynth.com]

- 7. biosynth.com [biosynth.com]

- 8. fishersci.com [fishersci.com]

- 9. lookchem.com [lookchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. chemos.de [chemos.de]

Navigating the Detergent Maze: A Technical Guide to High-Purity Tridecyl β-D-Maltopyranoside for Membrane Protein Research

For researchers, scientists, and drug development professionals engaged in the challenging field of membrane protein structural biology, the choice of detergent is a critical determinant of success. This guide provides an in-depth technical overview of Tridecyl β-D-maltopyranoside, a non-ionic detergent increasingly recognized for its utility in the extraction, purification, and crystallization of membrane proteins. We will delve into its physicochemical properties, identify reputable commercial suppliers, and present detailed protocols, offering a comprehensive resource for harnessing the full potential of this powerful tool.

The Critical Role of Detergents in Membrane Protein Structural Biology

Membrane proteins, embedded within the lipid bilayer, present a formidable challenge for structural and functional studies due to their amphipathic nature. To study these proteins in an aqueous environment, they must be extracted from their native membrane, a process that necessitates the use of detergents. These amphipathic molecules form micelles that encapsulate the hydrophobic transmembrane domains of the protein, rendering the protein-detergent complex soluble.

The ideal detergent must be a gentle yet effective solubilizing agent, preserving the native structure and function of the protein. Alkyl maltopyranosides, a class of non-ionic detergents, have proven to be particularly effective in this regard. Among them, Tridecyl β-D-maltopyranoside offers a unique balance of properties that make it an attractive option for a wide range of membrane protein targets.

Physicochemical Properties of Tridecyl β-D-Maltopyranoside

Tridecyl β-D-maltopyranoside is a disaccharide derivative and glycoside that functions as a non-ionic detergent and surfactant.[1] Its structure consists of a hydrophilic maltose headgroup and a C13 alkyl chain as the hydrophobic tail. This structure dictates its behavior in solution and its interaction with membrane proteins.

| Property | Value | Source |

| Chemical Formula | C₂₅H₄₈O₁₁ | [1][2] |

| Molecular Weight | 524.64 g/mol | [1][2] |

| CAS Number | 93911-12-7 | [2] |

| Critical Micelle Concentration (CMC) | ~0.033 mM in H₂O | Calibre Scientific[3] |

| Aggregation Number | ~186 | Calibre Scientific[3] |

The Critical Micelle Concentration (CMC) is a crucial parameter for any detergent. It is the concentration at which detergent monomers begin to self-assemble into micelles. For effective solubilization of membrane proteins, the detergent concentration must be significantly above its CMC. The relatively low CMC of Tridecyl β-D-maltopyranoside is advantageous as it reduces the amount of free monomer in solution, which can sometimes be detrimental to protein stability.

The aggregation number represents the average number of detergent monomers in a single micelle. This parameter, along with the length of the alkyl chain, influences the size and shape of the micelle, which in turn affects the stability and behavior of the protein-detergent complex.

Commercial Suppliers of High-Purity Tridecyl β-D-Maltopyranoside

The purity of the detergent is of paramount importance for structural biology applications, as impurities can interfere with crystallization and other biophysical techniques. Several reputable suppliers offer high-purity grades of Tridecyl β-D-maltopyranoside.

| Supplier | Product Name/Grade | Purity Specification |

| GoldBio | Tridecyl β-D-maltopyranoside | Not specified |

| Biosynth | Tridecyl β-D-maltopyranoside | High Purity |